Stiripentol-d9

Analytical Chemistry Bioanalysis Pharmacokinetics

Eliminate quantification errors in bioanalytical assays. Stiripentol-d9 is a deuterated internal standard providing a +9 Da mass shift for interference-free LC-MS/MS quantification of stiripentol. Achieves validated LLOQ of 10 ng/mL in human plasma. High isotopic purity ≥99% minimizes cross-talk. Long-term stability ≥4 years ensures consistent performance across extended studies. • +9 Da mass shift for unambiguous quantitation • Validated LLOQ 10 ng/mL in human plasma • Isotopic purity ≥99% ensures no cross-talk interference • Stable ≥4 years for longitudinal DDI studies

Molecular Formula C14H18O3
Molecular Weight 243.35 g/mol
Cat. No. B1141076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStiripentol-d9
Synonyms1-(1,3-Benzodioxol-5yl)-4,4-dimethyl-1-penten-3-ol-d9;  4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol-d9;  BCX 2600-d9; 
Molecular FormulaC14H18O3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O
InChIInChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3
InChIKeyIBLNKMRFIPWSOY-QPYRMXHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stiripentol-d9 Internal Standard


Stiripentol-d9 (CAS 1185239-64-8) is a stable isotope-labeled analog of the third-generation antiepileptic drug stiripentol, in which nine hydrogen atoms are replaced by deuterium . It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods to ensure accurate and precise quantification of stiripentol in complex biological matrices . Stiripentol itself is a positive allosteric modulator of GABA_A receptors and an inhibitor of cytochrome P450 enzymes CYP3A4 and CYP2C19, and it is clinically indicated for the adjunctive treatment of seizures associated with Dravet syndrome .

Why Stiripentol-d9 Is Essential


In quantitative LC-MS/MS or GC-MS analysis, the use of an unlabeled analog as an internal standard is insufficient due to its inability to correct for variable analyte recovery, matrix effects, and ionization efficiency fluctuations [1]. Deuterated internal standards like Stiripentol-d9 are chemically nearly identical to the analyte, co-eluting under the same chromatographic conditions and exhibiting identical ionization behavior, but are distinguishable by mass due to the +9 Da shift [2]. This mass difference is critical for accurate quantification, especially in complex biological matrices like human plasma where endogenous compounds can interfere . Simply using unlabeled stiripentol would result in co-elution and signal overlap, rendering precise quantification impossible, a key limitation that drives the necessity for the deuterated form.

Stiripentol-d9 Analytical Performance


Enantiomer LLOQ Validation

In a validated LC-MS/MS method for the enantiomeric separation of stiripentol in human plasma, Stiripentol-d9 was used as the internal standard for both enantiomers, enabling a Lower Limit of Quantification (LLOQ) of 10 ng/mL [1]. This high sensitivity is critical for accurately measuring low drug concentrations in pharmacokinetic studies. While the study does not compare LLOQ with unlabeled stiripentol directly, the use of a deuterated internal standard is standard practice to achieve such low quantification limits, whereas unlabeled stiripentol would co-elute and fail to correct for matrix effects [2].

Analytical Chemistry Bioanalysis Pharmacokinetics

Isotopic Purity and Enrichment

Stiripentol-d9 is supplied with a certified purity of ≥99% for its deuterated forms (d1-d9) . This high isotopic enrichment minimizes interference from unlabeled stiripentol or partially deuterated species, ensuring that the internal standard does not contribute to the analyte signal. In contrast, lower purity or less stringently characterized deuterated standards may introduce significant error, especially in trace-level quantification . This level of purity is a key specification for laboratories requiring robust, reproducible data.

Analytical Chemistry Quality Control Metabolomics

Long-Term Storage Stability

Stiripentol-d9 demonstrates long-term stability when stored under recommended conditions, with a documented shelf life of ≥4 years at -20°C . This extended stability reduces the frequency of standard re-characterization and procurement, providing logistical and cost advantages for longitudinal studies. Unlabeled stiripentol and other reference materials may have shorter or less well-defined stability profiles, requiring more frequent replacement and re-validation .

Stability Testing Method Validation Reference Standards

Physicochemical Characterization

Stiripentol-d9 is a well-characterized solid with a reported melting point of 64-66°C and a molecular weight of 243.3 g/mol [1]. These physicochemical constants, confirmed by batch-specific Certificates of Analysis, provide a reliable reference for identity confirmation and purity assessment. While these values are expected to be similar to unlabeled stiripentol, the availability of these precise, batch-verified data for Stiripentol-d9 streamlines method validation and ensures consistency across different lots, which is not always guaranteed with non-certified reference materials .

Method Development Quality Control Reference Standards

Stiripentol-d9 Applications


Bioequivalence and PK Studies

Stiripentol-d9 is the gold standard internal standard for LC-MS/MS methods quantifying stiripentol in human plasma, a requirement for regulatory bioequivalence and pharmacokinetic studies. The validated LLOQ of 10 ng/mL achieved using Stiripentol-d9 [1] ensures that low systemic concentrations of the drug can be accurately measured, which is critical for establishing bioequivalence between generic and innovator formulations.

Therapeutic Drug Monitoring in Dravet Syndrome

For clinical laboratories performing TDM of stiripentol, Stiripentol-d9 is essential for developing robust, interference-free assays. Its high isotopic purity (≥99%) minimizes cross-talk with the analyte, ensuring that the measured stiripentol concentration in patient plasma accurately reflects the true drug level, which is vital for dose optimization and safety monitoring in pediatric Dravet syndrome patients.

In Vitro Metabolism and DDI Studies

In studies investigating the metabolism of stiripentol and its interactions with other antiepileptic drugs like clobazam, Stiripentol-d9 is used to quantify the parent drug and its metabolites in microsomal or hepatocyte incubations. Its long-term stability (≥4 years) ensures consistent performance across extended study periods, reducing inter-batch variability in longitudinal DDI experiments.

Method Development and Validation

Analytical scientists developing new HPLC or LC-MS methods for stiripentol in novel formulations (e.g., extended-release, pediatric suspensions) rely on Stiripentol-d9 as a stable, well-characterized internal standard. Its defined melting point (64-66°C) [2] and batch-specific purity data streamline method validation protocols, saving time and resources compared to using uncharacterized or less stable internal standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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